molecular formula C11H16O2 B072231 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one CAS No. 1202-10-4

2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one

Cat. No. B072231
CAS RN: 1202-10-4
M. Wt: 180.24 g/mol
InChI Key: ZEIKNCDRPCIWJZ-UHFFFAOYSA-N
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Description

2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one is a chemical compound belonging to the 4H-pyran class. Pyrans are notable for their diverse applications in organic synthesis and pharmacological activities.

Synthesis Analysis

Improved methods for synthesizing derivatives of 4H-pyran, including 2,6-diethyl-3,5-dimethyl variants, have been developed. For instance, diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates were synthesized using ultrasound irradiation, which offers advantages like shorter reaction times and higher yields (Ni et al., 2010). Additionally, other methods involve multicomponent reactions using different catalysts and conditions, showing the versatility in synthesizing these compounds (Li et al., 2004).

Molecular Structure Analysis

The molecular structure of 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one and its derivatives have been extensively studied. For instance, ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate has been analyzed using NMR and X-ray crystallography, revealing insights into the spatial arrangement of atoms and molecular conformation (Chao, 2014).

Chemical Reactions and Properties

4H-Pyran derivatives, including 2,6-diethyl-3,5-dimethyl variants, exhibit a range of chemical reactions due to their functional groups. For instance, they can undergo conjugate addition and cycloaddition reactions, leading to various structurally diverse compounds (Obydennov et al., 2022).

Physical Properties Analysis

Physical properties of 4H-pyran derivatives are characterized by their crystal structures and intermolecular interactions. For example, the study of 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran showed that hydrogen bonding plays a significant role in its crystal packing and stability (Jha et al., 2000).

Chemical Properties Analysis

The chemical properties of 4H-pyran derivatives are influenced by their functional groups and molecular structure. For example, the presence of amino and cyano groups in certain derivatives impacts their reactivity and potential applications in organic synthesis and medicinal chemistry (Shi et al., 2003).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Improved Synthesis: Diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates have been synthesized using ultrasound irradiation, which offers advantages like shorter reaction time and higher yields compared to conventional methods (Chengliang Ni et al., 2010).
    • New Podands: New derivatives of 3,5-disubstituted 4H-Pyran-4-one podands have been prepared, showcasing the chemical versatility of related compounds (A. Shahrisa & A. Banaei, 2000).
  • Biological and Pharmacological Applications :

    • Amino-4H-Pyrans: 2-Amino-4H-pyrans, important in various applications like anticancer and antihypertensive treatments, can be synthesized from derivatives of 2,6-dimethyl-4H-pyran-4-one, showcasing its role as a precursor in medical chemistry (A. Zonouzi et al., 2006).
  • Optical Applications :

    • Nonlinear Optical Chromophores: Symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (a laser dye) have been synthesized and their nonlinear optical properties studied, indicating potential in electro-optical applications (C. R. Moylan et al., 1996).
  • Material Science :

    • Silica Nanoparticles Catalysis: A green, efficient method using silica nanoparticles as a catalyst has been developed for the synthesis of 4H-pyrans and polysubstituted aniline derivatives from 2,6-dimethyl-4H-pyran-4-one, demonstrating its utility in material science applications (Subhash Banerjee et al., 2011).

properties

IUPAC Name

2,6-diethyl-3,5-dimethylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-5-9-7(3)11(12)8(4)10(6-2)13-9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIKNCDRPCIWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C(=C(O1)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345076
Record name 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one

CAS RN

1202-10-4
Record name 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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